1-Benzyl-3-methyl-4-piperidone
Overview
Description
1-Benzyl-3-methyl-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidone ring, a benzyl group, and a methyl group, which contribute to its chemical reactivity and potential biological activities.
Synthesis Analysis
The synthesis of 1-benzyl-4-piperidone has been improved from benzyl amine and methylacrylate through a series of reactions including addition, Dieckmann condensation, and hydrolytic decarboxylation. Optimized process parameters have led to improvements in yield, cost, and safety over existing literature methods . Additionally, 1-benzyl-2-methyl-3-piperidone can be conveniently prepared from 3-hydroxy-2-methylpyridine and undergoes rearrangement to 1-benzyl-2-acetylpyrrolidine under acidic conditions, demonstrating the compound's versatility in synthesis .
Molecular Structure Analysis
The molecular structure of 1-benzyl-3-methyl-4-piperidone derivatives has been explored in the context of biophotonic materials. The central heterocycle, including the carbonyl group, tends to be flattened due to conjugation between donor and acceptor parts, resulting in a 'sofa' conformation. This conformational feature is significant as it affects the compound's optical properties, such as one- and two-photon absorption of light and fluorescence .
Chemical Reactions Analysis
1-Benzyl-3-methyl-4-piperidone and its derivatives participate in various chemical reactions that enhance their pharmacological potential. For instance, the compound has been used to synthesize novel piperidine derivatives with anti-acetylcholinesterase activity, where the introduction of bulky moieties and substituents at specific positions significantly increases activity . Lewis acid-directed cyclocondensations have also been reported, leading to the formation of benzofurans and tetrahydrocarbolines, which are valuable in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-3-methyl-4-piperidone derivatives are closely related to their structure-activity relationships. These properties are crucial in determining the compound's suitability as a drug candidate, including its cytotoxic properties, tumour-selective toxicity, and ability to modulate multi-drug resistance. The modes of action of these compounds include apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions . Furthermore, the synthesis of novel derivatives such as N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone under microwave irradiation showcases the compound's reactivity and potential for rapid synthesis of pharmacologically active molecules .
Scientific Research Applications
Synthesis of Fentanyl Analogs
- Summary of the Application: 1-Benzyl-3-methyl-4-piperidone is used as a precursor in the synthesis of Fentanyl analogs . Fentanyl is a powerful synthetic opioid that is similar to morphine but is 50 to 100 times more potent .
- Methods of Application: The synthesis of Fentanyl involves the alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate. This is followed by reductive amination with aniline mediated by sodium triacetoxyborohydride in the presence of acetic acid. Finally, the resulting piperidineamine is acylated using propionyl chloride in the presence of Hunig’s base .
- Results or Outcomes: The optimized synthesis of Fentanyl and its analogs has been achieved with excellent yields (73–78%) .
Synthesis of Spirocyclic Furopyridines
- Summary of the Application: 1-Benzyl-4-piperidone is used as a building block in the synthesis of spirocyclic furopyridines . These compounds are haloperidol-sensitive σ receptor ligands, which means they have potential applications in neuroscience and pharmacology .
- Results or Outcomes: The synthesis of spirocyclic furopyridines using 1-Benzyl-4-piperidone has been reported, but the specific outcomes, such as yield or efficacy of the resulting compounds, are not detailed in the sources I found .
Synthesis of Anticancer Drugs
- Summary of the Application: Piperidine derivatives, including 1-Benzyl-3-methyl-4-piperidone, are utilized in the synthesis of various anticancer drugs .
- Results or Outcomes: The synthesis of anticancer drugs using 1-Benzyl-3-methyl-4-piperidone has been reported, but the specific outcomes, such as the efficacy of the resulting compounds, are not detailed in the sources I found .
Synthesis of Antiviral Drugs
- Summary of the Application: Piperidine derivatives, including 1-Benzyl-3-methyl-4-piperidone, are utilized in the synthesis of various antiviral drugs .
- Results or Outcomes: The synthesis of antiviral drugs using 1-Benzyl-3-methyl-4-piperidone has been reported, but the specific outcomes, such as the efficacy of the resulting compounds, are not detailed in the sources I found .
Synthesis of Antidepressant Drugs
- Summary of the Application: Piperidine derivatives, including 1-Benzyl-3-methyl-4-piperidone, are utilized in the synthesis of various antidepressant drugs .
- Results or Outcomes: The synthesis of antidepressant drugs using 1-Benzyl-3-methyl-4-piperidone has been reported, but the specific outcomes, such as the efficacy of the resulting compounds, are not detailed in the sources I found .
Synthesis of Antituberculosis Drugs
- Summary of the Application: While I couldn’t find specific examples of 1-Benzyl-3-methyl-4-piperidone being used in the synthesis of antituberculosis drugs, piperidine derivatives are widely used in the synthesis of various medicinal compounds . Given the structural similarity between 1-Benzyl-3-methyl-4-piperidone and other piperidine derivatives, it’s plausible that it could be used in the synthesis of antituberculosis drugs.
- Results or Outcomes: The potential use of 1-Benzyl-3-methyl-4-piperidone in the synthesis of antituberculosis drugs is speculative based on its structural similarity to other piperidine derivatives used in drug synthesis .
Safety And Hazards
When handling 1-Benzyl-3-methyl-4-piperidone, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .
Future Directions
While specific future directions for 1-Benzyl-3-methyl-4-piperidone are not mentioned in the search results, its use in the synthesis of Fentanyl analogs suggests potential applications in the development of new analgesics .
Relevant Papers
Several papers have been published on 1-Benzyl-3-methyl-4-piperidone, including studies on its synthesis , its use in the preparation of Fentanyl analogs , and its chemical and physical properties .
properties
IUPAC Name |
1-benzyl-3-methylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAJYCAXPHYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956224 | |
Record name | 1-Benzyl-3-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-4-piperidone | |
CAS RN |
34737-89-8 | |
Record name | 1-Benzyl-3-methylpiperidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34737-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-methyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034737898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-3-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-methyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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